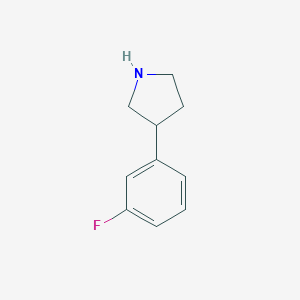

3-(3-Fluorophenyl)pyrrolidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGYSXVZGVZRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567204 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125067-75-6 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125067-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenyl Pyrrolidine and Its Analogs

General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry due to its prevalence in biologically active compounds. nih.govnih.gov The non-planarity of this saturated scaffold allows for a three-dimensional exploration of chemical space, a feature known as "pseudorotation". nih.govresearchgate.net Synthetic strategies are broadly categorized into two main approaches: building the ring from the ground up or modifying an existing pyrrolidine structure. nih.govresearchgate.net

Ring Construction from Cyclic or Acyclic Precursors

The formation of the pyrrolidine skeleton can be achieved by cyclizing linear (acyclic) molecules or by rearranging other cyclic (cyclic) structures. nih.govmdpi.com

One of the most classical and widely studied methods for building polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene or alkyne (the dipolarophile). nih.gov The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is determined by the geometry of the dipolarophile, leading to either cis- or trans-substituted products. nih.gov Multicomponent reactions (MCRs) often utilize this strategy; for instance, the reaction between aromatic aldehydes, an amino acid ester, and maleimides can generate complex pyrrolidine structures. tandfonline.com

Intramolecular cyclization of acyclic precursors is another powerful approach. mdpi.comosaka-u.ac.jp This can involve processes like the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp Reductive amination of diketones with anilines, catalyzed by iridium, represents an efficient method for creating N-aryl-substituted pyrrolidines. mdpi.com Similarly, the cyclization of functionalized amino alcohols can yield the desired ring system. mdpi.comvulcanchem.com

A more novel strategy involves the ring contraction of larger, more abundant heterocycles like pyridines. A photo-promoted ring contraction of pyridines using a silylborane can produce pyrrolidine derivatives, offering a rapid route from readily available starting materials. osaka-u.ac.jp

| Ring Construction Method | Precursors | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes/Alkynes | High stereocontrol at positions 3 and 4. Widely used in multicomponent reactions. | nih.gov, tandfonline.com |

| Intramolecular Cyclization | Functionalized amino alcohols, Diketones | Can be achieved via reductive amination or amination of unsaturated bonds. | osaka-u.ac.jp, mdpi.com, mdpi.com |

| Ring Contraction | Pyridines, Silylborane | Photo-promoted reaction that converts abundant pyridines into pyrrolidines. | osaka-u.ac.jp |

Functionalization of Preformed Pyrrolidine Rings

Alternatively, chemists can start with a pre-existing pyrrolidine ring and introduce the desired substituents. nih.gov This approach is particularly common when using chiral starting materials like proline or 4-hydroxyproline (B1632879) to ensure the synthesis of optically pure products. mdpi.com

A common technique involves the lithiation of a protected pyrrolidine at a specific position, followed by quenching with an electrophile. For example, using a strong base like lithium diisopropylamide (LDA) can generate a reactive intermediate at the 3-position, which can then be alkylated. vulcanchem.com Another key strategy is the direct nucleophilic substitution where pyrrolidine itself acts as a nucleophile, reacting with a suitable electrophile like an alkyl halide under basic conditions.

The functionalization of the pyrrolidine nitrogen is also a frequent strategy. For example, N-aryl-substituted pyrrolidines can be synthesized through the amination of aromatic amines with dihalogenated compounds. mdpi.com

Approaches to Introduce Fluorine into Pyrrolidine Systems

The incorporation of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly modulate a compound's metabolic stability, binding affinity, and other pharmacokinetic properties. chemrxiv.orgrsc.org

Bromofluorination Reactions in Pyrrolidine Synthesis

Bromofluorination is a halofluorination reaction where an alkene is treated with a source of electrophilic bromine and nucleophilic fluorine, resulting in a vicinal bromo-fluoro compound. researchgate.net This method serves as a powerful tool for installing fluorine into a molecule that can then be further manipulated.

A common reagent combination for bromofluorination is N-bromosuccinimide (NBS) as the bromine source and a fluoride (B91410) source like triethylamine (B128534) trishydrofluoride (Et₃N·3HF) or an HF/pyridine complex (Olah's reagent). researchgate.netumich.eduthieme-connect.de The reaction typically proceeds with anti-addition stereochemistry. thieme-connect.de

In the context of pyrrolidine synthesis, a key strategy involves the bromofluorination of an alkenyl azide (B81097). The resulting bromofluorinated azide can be reduced to the corresponding amine, which then undergoes intramolecular cyclization to form the 3-fluoropyrrolidine (B48656) ring. researchgate.net This pathway offers a direct method for creating the C3-fluorinated pyrrolidine core.

| Reagent Combination | Substrate Type | Outcome | Reference(s) |

| NBS and Et₃N·3HF | Alkenyl Azides | Forms a bromofluoro azide intermediate. | researchgate.net, umich.edu |

| NBS and HF/Pyridine | Alkenes | General bromofluorination with Markovnikov regioselectivity. | researchgate.net, thieme-connect.de |

| NBS and DMPU/HF | Unsaturated Compounds | Efficient conversion of alkenes to bromofluoro compounds. | researchgate.net |

Site-Selective Fluorination Strategies

Achieving site-selective fluorination, the precise introduction of fluorine at a specific position, is a significant challenge in synthetic chemistry. researchgate.netnumberanalytics.com Several advanced strategies have been developed to address this.

One approach is the direct C-H fluorination of heterocycles. For instance, silver(II) fluoride (AgF₂) has been used for the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom. acs.orgorgsyn.org This method is highly tolerant of various functional groups. orgsyn.org

Another strategy involves leveraging the electronic properties of the substrate. For protected amines, an electrochemical Shono oxidation can lead to an α,β-desaturation, forming an enamine intermediate. This enamine can then react with an electrophilic fluorine source (like Selectfluor) to install a fluorine atom at the β-position. chemrxiv.org This provides a pathway to β-fluorinated cyclic amines. chemrxiv.org

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another important technique. Reagents like diethylaminosulfur trifluoride (DAST) can be used to fluorinate hydroxyproline (B1673980) derivatives. However, these reactions can sometimes induce ring transformations, leading to fluorinated piperidines instead of or in addition to pyrrolidines, depending on the reaction conditions and substrate stereochemistry. rsc.org

Specific Synthetic Pathways to 3-(3-Fluorophenyl)pyrrolidine Derivatives

Synthesizing the target molecule, this compound, requires a strategy that combines the construction of the pyrrolidine ring with the introduction of the 3-fluorophenyl group at the correct position.

One direct approach involves the nucleophilic substitution of a suitable precursor. This could involve reacting pyrrolidine with a 3-fluorophenyl-containing electrophile. A more common variant is the reaction of a pre-functionalized pyrrolidine. For example, a 3-lithiated N-protected pyrrolidine could react with a 3-fluorophenyl electrophile, or a 3-halopyrrolidine could undergo a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with a 3-fluorophenylboronic acid or aniline (B41778) derivative, respectively.

Alternatively, the ring can be constructed with the fluorophenyl group already in place. A 1,3-dipolar cycloaddition could be employed, using a dipolarophile that already contains the 3-fluorophenyl moiety. For example, reacting an azomethine ylide with 3-fluorocinnamate or a similar alkene would directly generate a pyrrolidine ring bearing the desired substituent. nih.gov

Another plausible route is through the reductive amination of a 1,4-dicarbonyl compound. A 1-(3-fluorophenyl)-1,4-dione could be reacted with ammonia (B1221849) or a primary amine followed by reduction to close the ring, directly installing the substituted phenyl group at the 3-position.

Finally, a pathway mirroring the strategy described for 3-fluoropyrrolidines could be adapted. researchgate.net This would involve starting with an acyclic precursor like 4-(3-fluorophenyl)-4-pentenyl azide. Bromofluorination of the double bond, followed by reduction of the azide and subsequent intramolecular cyclization, would yield a 4-bromo-3-fluoro-3-(3-fluorophenyl)pyrrolidine derivative, which would require further steps to arrive at the final target.

Synthesis of 3-Phenylpyrrolidine-2,5-diones with Fluorophenyl Substituents

The synthesis of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones, including those with fluorophenyl substituents, has been explored for their potential anticonvulsant properties. uj.edu.plptfarm.pl A general and effective method involves the cyclization of substituted succinic acids with appropriate arylamines or arylhydrazines. uj.edu.plptfarm.pl

The process starts with 3-(3-fluorophenyl)succinic acid, which is heated with a suitable arylamine or arylhydrazine at temperatures between 190-200°C for approximately 1.5 to 2 hours. uj.edu.plptfarm.pl During this reaction, water is distilled off, leading to the formation of the corresponding 1-phenyl or 1-phenylamino-3-(3-fluorophenyl)pyrrolidine-2,5-dione derivatives. uj.edu.plptfarm.pl The crude products are then typically purified by recrystallization from ethanol. uj.edu.pl This method has been successfully used to synthesize a series of N-aryl substituted 3-phenylpyrrolidine-2,5-diones. uj.edu.plptfarm.pl

Among the synthesized compounds, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has shown notable anticonvulsant activity. nih.gov

Table 1: Synthesis of 3-Phenylpyrrolidine-2,5-diones with Fluorophenyl Substituents

| Starting Material | Reagent | Conditions | Product |

|---|

Synthesis of Spiro[pyrrolidine-3,3′-oxindole] Derivatives with Fluorophenyl Moieties

Spiro[pyrrolidine-3,3′-oxindole] derivatives are a significant class of compounds, with many exhibiting interesting biological activities. nih.gov The synthesis of these complex structures, including those bearing fluorophenyl moieties, often involves multicomponent reactions. nih.gov

One prominent method is the asymmetric catalytic three-component 1,3-dipolar cycloaddition. nih.gov This reaction brings together methyleneindolinones, aldehydes, and amino esters in the presence of a chiral phosphoric acid catalyst. nih.gov This approach allows for the straightforward construction of the spirooxindole skeleton with high stereoselectivity and regioselectivity under mild conditions. nih.gov Theoretical calculations have suggested that the high selectivity is due to hydrogen bonding interactions with the catalyst and favorable π-π stacking. nih.gov

Another strategy involves the Pictet-Spengler oxidative ring contraction of tryptamine (B22526) with aromatic aldehydes, including those with fluorine substituents. researchgate.net This one-pot reaction, mediated by N-bromosuccinimide (NBS) and catalyzed by trifluoroacetic acid (TFA), yields phenyl-substituted spiro[pyrrolidine-3,3'-oxindole] derivatives. researchgate.net

Furthermore, the derivatization of the spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold has led to the development of potent and chemically stable inhibitors of the MDM2–p53 interaction. acs.org Structure-based optimization has produced complex fused ring systems, such as those containing a 3-chloro-2-fluorophenyl group, which show in vivo efficacy. acs.org

Synthesis of Pyrrolidinyl Triazoles and Related Fluorophenyl Analogs

The synthesis of pyrrolidinyl triazoles, particularly those incorporating fluorophenyl groups, has been achieved through modern synthetic methodologies that offer efficiency and diversity.

Organotrifluoroborate-Mediated Synthesis

A rapid and versatile method for synthesizing pyrrolidinyl triazoles involves the use of organotrifluoroborates. researchgate.netrsc.orgrsc.org The key step is a 1,3-dipolar cycloaddition of potassium ethynyl (B1212043) trifluoroborate with an azidopyrrolidine, which produces a triazolyl trifluoroborate intermediate. researchgate.netrsc.orgrsc.org This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with various aryl halides, including those with fluorophenyl groups, to generate a library of 1,4-disubstituted triazoles. researchgate.netrsc.orgrsc.org This late-stage diversification strategy is highly effective for the rapid discovery of biologically active molecules. researchgate.netrsc.org

Click Chemistry Approaches for Triazole Linkage

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used method for the synthesis of 1,2,3-triazoles with high regioselectivity. rsc.orgnih.govorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. rsc.orgnih.gov

In the context of fluorophenyl pyrrolidinyl analogs, fluorophenyl azides can be reacted with phenylacetylene (B144264) using a copper(I) catalyst to yield the corresponding fluoro phenyl triazoles. nih.gov This reaction can be performed at room temperature or accelerated using microwave irradiation, which often leads to higher yields and cleaner products in a shorter time frame. nih.gov Electrochemical methods have also been developed, where the in situ generation of the Cu(I) catalyst from a copper foil electrode provides a faster and less polluting alternative. scielo.br

Derivatization of Pyrrolidine Scaffolds with Fluorophenyl Groups

The introduction of fluorophenyl groups onto a pyrrolidine scaffold is a common strategy in medicinal chemistry to modulate the properties of a molecule.

Amide Coupling Strategies

Amide bond formation is a fundamental reaction for derivatizing pyrrolidine scaffolds. nih.gov Traditional methods often involve the use of peptide coupling reagents. nih.gov For instance, a focused library of pyrrolidine carboxamides was synthesized by reacting a cyclohexyl pyrrolidine carboxylic acid with a variety of anilines, including fluorinated analogs, in the presence of a coupling reagent like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide). nih.gov

For less reactive precursors, alternative strategies such as the use of oxalyl chloride or other peptide coupling reagents like EDCI/DMAP (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine) can be employed. nih.gov These methods facilitate the formation of the desired amide bond, enabling the synthesis of a diverse range of derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Phenylpyrrolidine-2,5-dione |

| 3-(3-Fluorophenyl)succinic acid |

| 1-Phenyl-3-(3-fluorophenyl)pyrrolidine-2,5-dione |

| 1-Phenylamino-3-(3-fluorophenyl)pyrrolidine-2,5-dione |

| 3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |

| Spiro[pyrrolidine-3,3′-oxindole] |

| Methyleneindolinone |

| 3-Chloro-2-fluorophenyl |

| Pyrrolidinyl triazole |

| Potassium ethynyl trifluoroborate |

| Azidopyrrolidine |

| Triazolyl trifluoroborate |

| Fluorophenyl azide |

| Phenylacetylene |

| Fluoro phenyl triazole |

| Cyclohexyl pyrrolidine carboxylic acid |

| HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| DIEA (N,N-diisopropylethylamine) |

| DMF (N,N-dimethylformamide) |

| EDCI (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide) |

| DMAP (4-dimethylaminopyridine) |

| N-bromosuccinimide (NBS) |

| Trifluoroacetic acid (TFA) |

Formation of Carboxamide and Sulfonyl Carboxamide Derivatives

The derivatization of the pyrrolidine ring, particularly through the formation of carboxamide and sulfonyl carboxamide linkages, is a pivotal strategy in medicinal chemistry. These functional groups can significantly alter the pharmacological profile of the parent molecule.

The synthesis of carboxamide derivatives often proceeds through standard peptide coupling protocols. A common method involves the activation of a carboxylic acid with a coupling agent, followed by reaction with the pyrrolidine nitrogen or an amine substituent. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives are synthesized by reacting pyrrolidine-2-carbonyl chloride with the appropriate substituted aromatic amines in a solvent like acetone. This approach has been successfully used to create compounds such as N-(3-Chloro-4-fluorophenyl) pyrrolidine-2-carboxamide. Another established route is the coupling of a pyrrolidine-containing carboxylic acid with an amine using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). plos.org

The formation of sulfonyl carboxamide derivatives introduces a sulfonamide moiety, a well-known pharmacophore, attached to the pyrrolidine structure. plos.org A general synthetic route involves first reacting a proline precursor with a sulfonyl chloride, such as p-toluenesulfonyl chloride or p-nitrophenyl sulfonyl chloride, to form an N-sulfonylated pyrrolidine carboxylic acid. plos.orgplos.org This intermediate is then coupled with a desired amine (e.g., an amino-N-substituted phenylpropanamide) using coupling agents like EDC·HCl and HOBT with a base such as Diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM). plos.orgplos.org This multi-step process allows for the creation of a diverse library of compounds for further investigation. plos.org

| Derivative Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | 1-Tosyl-L-proline, L-Alanine-4-fluoroanilide | EDC·HCl, HOBT, DIPEA, DCM | 68% | plos.orgnih.gov |

| N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 1-(4-Nitrophenylsulfonyl)proline, 2-Amino-N-(3-chloro-4-fluorophenyl)propanamide | EDC·HCl, HOBT, DIPEA, DCM | Not Specified | plos.org |

| N-(3-Chloro-4-fluorophenyl) pyrrolidine-2-carboxamide | Pyrrolidine-2-carbonyl chloride, 3-Chloro-4-fluoroaniline | Acetone, Reflux | 62% | |

| N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide | 1-(Methoxycarbonyl) cyclopropane-1-carboxylic acid, Pyrrolidine, 4-Fluoroaniline | Multi-step synthesis including nucleophilic substitution and hydrolysis | 48.8% (overall) | aip.org |

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

The biological activity of pyrrolidine derivatives is often dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of substituents on the pyrrolidine ring is of paramount importance. This is achieved through asymmetric synthesis, which creates a specific stereoisomer, or through the resolution of a racemic mixture.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis employs chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. This can be accomplished using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. uwindsor.ca After the desired chiral center is created, the auxiliary is removed. A notable example involves the use of homochiral N-allylpyrrolidines in asymmetric zwitterionic aza-Claisen rearrangements. beilstein-journals.org Specifically, reacting an α-fluoroacid chloride with (S)-N-allyl-2-(methoxymethyl)pyrrolidine, which serves as the chiral auxiliary, can generate N-(α-fluoro-γ-vinylamide)pyrrolidine products with exceptionally high diastereoselectivity (99% de). beilstein-journals.org The stereochemical control is exerted by the chiral auxiliary, often in the presence of a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃). beilstein-journals.org

Chiral catalysts , used in smaller, substoichiometric amounts, create a chiral environment for the reaction to proceed enantioselectively. Transition metal complexes with chiral ligands are widely used. For instance, the asymmetric hydrogenation of enamine or pyrroline (B1223166) precursors is a powerful method to produce chiral pyrrolidines. nih.gov The use of a Ruthenium(II) complex with a chiral ligand like (S)-BINAP or DM-SEGPHOS can yield the desired pyrrolidine enantiomer with high enantiomeric excess (ee), often exceeding 99%. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids (CPAs) have been used to catalyze aza-Michael cyclizations to form enantioenriched pyrrolidines.

| Reaction Type | Chiral Director | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-(S)-BINAP (Catalyst) | Hydrogenation of enamine precursors. | 99% ee (for S-enantiomer) | |

| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex (Catalyst) | Hydrogenation of a β-keto-γ-lactam precursor. | 98% de, >99% ee | researchgate.net |

| Zwitterionic aza-Claisen Rearrangement | (S)-N-allyl-2-(methoxymethyl)pyrrolidine (Auxiliary) | Reaction with 2-fluorophenylacetyl chloride and Yb(OTf)₃. | Single stereoisomer (99% de) | beilstein-journals.org |

| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) (Catalyst) | 'Clip-Cycle' strategy to form substituted pyrrolidines. | High enantioselectivities |

Enantiomeric Separation Techniques for Pyrrolidine Derivatives

When a synthesis results in a racemic mixture (a 1:1 mixture of enantiomers), a resolution step is required to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose. scielo.br

The principle of chiral HPLC relies on the differential interaction between the enantiomers in the racemic mixture and the chiral environment of the CSP. This leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and commercially available (e.g., Chiralcel®, Chiralpak®).

The successful separation of pyrrolidine derivatives has been well-documented. For example, the enantiomers of Levetiracetam, a pyrrolidine acetamide (B32628) derivative, were effectively separated on a Chiralpak AD-H column (amylose-based) using a mobile phase of hexane (B92381) and isopropanol. This method achieved a resolution factor greater than 7, indicating excellent separation. More specifically, derivatives of 3-(fluorophenyl)pyrrolidine have been successfully resolved. The enantiomers of methyl (2R,3R,4S,5R)-5-(4-fluorophenyl)-4-nitro-3-phenyl-3-(trifluoromethyl)-pyrrolidine-2-carboxylate were separated using a polar group-derivatized β-cyclodextrin CSP, achieving a very high resolution value of 9.31. mdpi.com Other methods for chiral resolution include the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (or vice versa), followed by separation via crystallization or standard chromatography. libretexts.org

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Outcome | Reference |

|---|---|---|---|---|

| Methyl 5-(4-fluorophenyl)-pyrrolidine-2-carboxylate derivative | Polar group-derivatized β-cyclodextrin | Not Specified | Resolution (Rs) = 9.31 | mdpi.com |

| Levetiracetam [(S)-α-ethyl-2-oxo-pyrrolidine acetamide] | Chiralpak AD-H (Amylose-based) | Hexane:Isopropanol (90:10, v/v) | Resolution (Rs) > 7 | |

| General Pyrrolidine Adducts | Various commercial CSPs (e.g., polysaccharide-based) | Typically Hexane/Alcohol mixtures | Effective for determining enantiomeric excess. | scielo.br |

Advanced Analytical Characterization of 3 3 Fluorophenyl Pyrrolidine Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 3-(3-fluorophenyl)pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. ljmu.ac.uk It provides precise information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR (Proton NMR) is utilized to identify the protons in the pyrrolidine (B122466) ring and the fluorophenyl group. The pyrrolidine ring protons typically appear as multiplets in the upfield region of the spectrum, while the aromatic protons of the fluorophenyl group are observed as multiplets in the downfield region. For instance, in a derivative, the aromatic protons may present as a multiplet in the range of δ 7.28-7.33 ppm, while the pyrrolidine ring protons can be observed at various shifts, such as multiplets around δ 3.01-3.53 ppm. rsc.org

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyrrolidine ring and the fluorophenyl group resonate at characteristic chemical shifts. The carbon directly bonded to the fluorine atom exhibits a doublet due to C-F coupling, a key indicator of the fluorine's position on the aromatic ring. rsc.org

¹⁹F NMR (Fluorine-19 NMR) is particularly valuable for fluorine-containing compounds like this compound. rsc.org It offers high sensitivity and a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom. rsc.orgresearchgate.net The chemical shift of the fluorine atom can be influenced by its position on the phenyl ring and the presence of other substituents. For aromatic fluorines, signals typically appear between δ -110 and -125 ppm.

A study on 1-[1-(3-fluorophenyl)-2-phenylethyl]pyrrolidine, a related derivative, demonstrated the utility of these NMR techniques in differentiating between positional isomers. sci-hub.se

Table 1: Illustrative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.28-7.33 | m | Aromatic-H |

| ¹H | 6.95-7.00 | m | Aromatic-H |

| ¹H | 3.01-3.53 | m | Pyrrolidine-H |

| ¹³C | 163.0 (d, J=243 Hz) | d | C-F |

| ¹³C | 130.5 (d, J=8 Hz) | d | Aromatic-C |

| ¹³C | 114.5 (d, J=21 Hz) | d | Aromatic-C |

| ¹³C | 50-60 | m | Pyrrolidine-C |

| ¹⁹F | -112.0 | m | Ar-F |

Note: This table is illustrative and specific chemical shifts can vary based on the exact derivative and solvent used.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the molecular weight of the compound. For example, the hydrochloride salt of 3-(4-fluorophenyl)pyrrolidine (B131291) has a molecular weight of 201.67 g/mol .

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. rsc.org For instance, the theoretical mass of 1-[1-(3-fluorophenyl)-2-phenylethyl]pyrrolidine ([M+H]⁺) is m/z 270.16525, and HRMS analysis can confirm this with high precision. sci-hub.se

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. ESI-MS data for derivatives often show the protonated molecule [M+H]⁺. rsc.orgekb.eg

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For example, a common fragmentation pathway for some pyrrolidine derivatives involves the loss of the pyrrolidine moiety. sci-hub.se

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic IR absorption bands can be observed. sci-hub.se

Key vibrational frequencies include:

C-H stretching from the aromatic ring and the aliphatic pyrrolidine ring.

N-H stretching if the pyrrolidine nitrogen is a secondary amine.

C-N stretching of the pyrrolidine ring.

C-F stretching from the fluorophenyl group, which typically appears in the region of 1000-1350 cm⁻¹.

Aromatic C=C bending vibrations.

The differentiation of positional isomers can also be aided by IR spectroscopy, as the substitution pattern on the phenyl ring can influence the fingerprint region of the spectrum. sci-hub.se

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and determining the enantiomeric composition of chiral molecules. vulcanchem.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound derivatives. vulcanchem.comtorontech.com By employing a suitable stationary phase (column) and mobile phase, impurities can be separated from the main compound based on their differential partitioning between the two phases. torontech.com The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. chromatographyonline.com

For chiral derivatives of this compound, enantiomeric excess (e.e.) is a critical parameter. Chiral HPLC, using a chiral stationary phase (CSP), is the primary method for separating enantiomers. uma.es The enantiomers interact differently with the chiral selector on the CSP, leading to different retention times and allowing for their quantification. For example, the enantiomeric excess of a fluorinated pyrrolidine derivative was determined to be 92% using a Chiralpak AD-H column. nih.gov The choice of the chiral column and the mobile phase composition is crucial for achieving baseline separation of the enantiomers. nsf.govrsc.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the sensitive and selective detection of tandem mass spectrometry. measurlabs.com This technique is particularly useful for the analysis of complex samples and for quantifying trace levels of compounds. waters.com

UPLC utilizes smaller particle size columns, resulting in faster analysis times and improved resolution compared to conventional HPLC. bohrium.com The coupling with MS/MS allows for the selective detection of the target analyte and its fragments, enhancing the specificity and sensitivity of the method. waters.com This is advantageous for purity analysis, as it can detect and identify impurities that may not be resolved or detected by UV detectors in HPLC. google.com UPLC-MS/MS methods are developed by optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy). waters.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a powerful and definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of this compound, this analytical method provides invaluable insights into their molecular conformation, stereochemistry, and the non-covalent interactions that govern their packing in a crystal lattice. Such detailed structural information is crucial for understanding the structure-activity relationships of these compounds in various applications.

The solid-state conformation of this compound derivatives is largely dictated by the puckering of the five-membered pyrrolidine ring and the spatial orientation of its substituents. The pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twisted" (half-chair) conformation to minimize steric strain. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Studies on various spiro-fused pyrrolidine derivatives have consistently shown the pyrrolidine ring adopting an envelope conformation. iucr.orgresearchgate.net For instance, in the crystal structure of 4′-[5-(4-Fluorophenyl)pyridin-3-yl]-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione, the pyrrolidine ring exhibits an envelope conformation with puckering parameters Q = 0.4855 (18) Å and φ = 41.8 (2)°. iucr.org Similarly, other complex heterocyclic systems incorporating a pyrrolidine ring also show a preference for envelope or twisted conformations. researchgate.netnih.gov The specific conformation adopted can be influenced by the nature and steric bulk of the substituents on the pyrrolidine ring.

Table 1: Observed Conformations of the Pyrrolidine Ring in Derivatives

| Compound Type | Observed Conformation | Reference |

| Spiro-pyrrolidine derivatives | Envelope, Twisted | iucr.orgresearchgate.netnih.gov |

| Pyrrolidine-2,5-diones | Varies with substitution | uj.edu.pl |

| 4-Aryl-pyrrolidine-3-carboxamides | Trans isomers | nih.gov |

Table 2: Common Hydrogen Bonding Interactions in Pyrrolidine Derivatives

| Hydrogen Bond Type | Description | Reference |

| C-H···O | Intramolecular or intermolecular | iucr.orgresearchgate.netnih.gov |

| C-H···N | Intermolecular | iucr.org |

| N-H···O | Intermolecular | researchgate.net |

| C-H···π | Intermolecular | iucr.org |

The this compound core contains a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R) and (S). The determination of the absolute configuration of a specific enantiomer is of paramount importance, as different enantiomers of a chiral compound can exhibit distinct biological activities. X-ray crystallography is the most reliable method for determining the absolute configuration of chiral molecules. acs.orgnih.gov

The technique of anomalous dispersion (or resonant scattering) in X-ray diffraction allows for the differentiation between enantiomers. nih.gov When a crystal is non-centrosymmetric (i.e., it crystallizes in a chiral space group), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. By carefully measuring these intensity differences, the absolute configuration of the molecule in the crystal can be determined. For this purpose, the Flack parameter is often refined during the crystal structure solution, where a value close to zero for a given configuration confirms its correctness. acs.orgnih.gov

For instance, in a study of 4-aryl-N-benzylpyrrolidine-3-carboxamides, the absolute stereochemistry of one of the enantiomers was unambiguously determined to be the (3R,4S)-configuration through single-crystal X-ray analysis. nih.gov This determination was crucial for establishing the structure-activity relationship within that series of compounds. While the determination of absolute configuration for compounds containing only light atoms (C, H, N, O, F) can be challenging due to the weak anomalous scattering effects, the use of specific radiation sources like Cu Kα can enhance these effects and enable a reliable assignment. nih.gov

Medicinal Chemistry Applications of 3 3 Fluorophenyl Pyrrolidine As a Core Structure

Pyrrolidine (B122466) as a Promising Pharmacological Scaffold

The pyrrolidine ring, also known as tetrahydropyrrole, is a fundamental structure in a vast number of biologically active molecules, including natural products, alkaloids, and synthetic pharmaceuticals. frontiersin.org Its significance in drug discovery is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). unipa.it The appeal of the pyrrolidine scaffold to medicinal chemists stems from several key characteristics.

The non-planar, puckered conformation of the saturated pyrrolidine ring provides a three-dimensional (3D) geometry that allows for efficient exploration of pharmacophore space, a critical aspect in achieving target specificity and potency. researchgate.net This sp³-hybridized structure contrasts with flat aromatic rings, offering more complex and spatially defined interactions with biological targets like enzymes and receptors. d-nb.info

Design and Optimization of Bioactive Pyrrolidine Derivatives

The development of new drugs based on the pyrrolidine scaffold involves a systematic process of design, synthesis, and optimization. Starting from a hit compound, medicinal chemists employ various strategies to enhance its potency, selectivity, and drug-like properties to generate a lead compound and ultimately a clinical candidate.

The discovery of new bioactive pyrrolidine derivatives often begins with screening compound libraries or through rational design based on the structure of a biological target. Once a "hit" molecule showing initial activity is identified, the process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve the molecule's profile. researchgate.net

Structure-Activity Relationship (SAR) analysis is a critical component of drug design that links the chemical structure of a compound to its biological activity. frontiersin.orgresearchgate.net For pyrrolidine derivatives, SAR studies provide essential insights for rational drug design. tandfonline.com These studies have shown that the biological activity of pyrrolidine-based molecules is highly dependent on the nature, position, and stereochemistry of the substituents on the ring. unipa.it

The stereogenicity of the carbon atoms in the pyrrolidine ring is a crucial feature; different stereoisomers of the same compound can exhibit vastly different biological profiles due to their unique spatial arrangements, which dictate how they bind to chiral protein targets. unipa.it For instance, in the development of certain enzyme inhibitors, fluorophenyl substituents at the C-3 position of the pyrrolidine ring offered superior in vitro potency compared to an unsubstituted phenyl ring.

SAR studies also explore the impact of the substituents themselves. The fluorine atom in the 3-fluorophenyl group is an electron-withdrawing group that can alter the electronic properties of the phenyl ring and participate in specific interactions (e.g., hydrogen bonds or dipole interactions) within the target's binding site. This can lead to enhanced binding affinity and efficacy. The position of the fluorine (ortho, meta, or para) is also critical, as it influences the molecule's conformation and interaction with the target.

Hit Identification and Lead Optimization Strategies

Targeted Therapeutic Areas for 3-(3-Fluorophenyl)pyrrolidine Analogs

The structural features of this compound make it an attractive core for developing drugs targeting a range of diseases, most notably disorders of the central nervous system and cancer.

The pyrrolidine ring, particularly in the form of pyrrolidine-2,5-dione (succinimide), is a well-established pharmacophore in anticonvulsant drugs. mdpi.com Research has focused on creating new derivatives with improved efficacy and broader spectrum of activity. nih.gov Studies on various N-substituted pyrrolidine-2,5-diones have demonstrated significant anticonvulsant effects in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net

SAR studies have revealed that the substituents at the C-3 position of the pyrrolidine-2,5-dione ring strongly influence anticonvulsant activity. researchgate.net The incorporation of an aryl group, such as a chlorophenyl or fluorophenyl moiety, has proven to be a successful strategy. For example, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties. One of the most active compounds, which included a 4-fluorophenylpiperazine group, demonstrated a more potent protective effect in the MES and 6 Hz seizure tests than the reference drug, valproic acid. mdpi.com This highlights the potential of incorporating a fluorophenyl group to enhance anticonvulsant potency. The likely mechanism for such compounds involves interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound ID | C-3 Substituent | N-1 Substituent Fragment | Anticonvulsant Test | Activity (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|---|

| 6 | 2-Chlorophenyl | 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl | MES | 68.30 | mdpi.com |

| 6 | 2-Chlorophenyl | 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl | 6 Hz (32 mA) | 28.20 | mdpi.com |

| Valproic Acid | N/A | N/A | MES | 252.74 | mdpi.com |

| Valproic Acid | N/A | N/A | 6 Hz (32 mA) | 130.64 | mdpi.com |

The pyrrolidine scaffold is also a versatile framework for the design of anticancer agents. tandfonline.comresearchgate.net Derivatives incorporating this ring system have shown the ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of enzymes crucial for cancer progression like matrix metalloproteinases (MMPs). tandfonline.com The this compound structure serves as a valuable starting point for developing such agents.

For example, a study on pyrrolidine derivatives demonstrated that the presence of a fluorophenyl group can enhance anticancer activity against prostate cancer cell lines compared to non-fluorinated analogs. Another research effort led to the synthesis of new (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, which were evaluated for their anti-cancer activity. ekb.eg These compounds merge the pyrrolidine scaffold with a 1,2,3-triazole ring, a combination known to yield biologically active molecules. The cytotoxicity of these compounds was tested against several human cancer cell lines, including colon (HCT-116), breast (MDA-MB-231), and pancreatic (Mia-PaCa2) cancer cells. ekb.eg While many of the synthesized compounds showed only moderate activity, the study provides a foundation for further optimization of this class of fluorophenyl-containing pyrrolidine derivatives as potential anticancer agents. ekb.eg

Table 2: In Vitro Anticancer Activity of Selected 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-1,2,3-triazole Derivatives

| Compound ID | R-group on Triazole Ring | Cancer Cell Line | Activity (IC₅₀ µg/mL) | Reference |

|---|---|---|---|---|

| 8o | Cyclobutyl | HCT-116 | 64.3 | ekb.eg |

| 8n | Cyclopropyl | Mia-PaCa2 | 68.4 | ekb.eg |

Anticancer and Anti-proliferative Agents

MDM2 Inhibitors

The murine double minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction is a promising strategy in cancer therapy. Spirooxindoles incorporating a 3-fluorophenylpyrrolidine moiety have been developed as potent MDM2 inhibitors. acs.org

One notable example is AA-115/APG-115, a compound that emerged from extensive structure-activity relationship (SAR) studies. acs.orgnih.gov This compound exhibits a very high affinity for MDM2, with a Ki value of less than 1 nM, and demonstrates potent cellular activity. acs.orgnih.govresearchgate.net In preclinical studies, AA-115/APG-115 has been shown to achieve complete and long-lasting tumor regression and has advanced into phase I clinical trials for cancer treatment. acs.orgnih.gov The design of these inhibitors often involves creating spirooxindoles with two identical substituents at the C-2 position of the pyrrolidine ring to overcome issues of isomerization and improve chemical stability. acs.org

Research has shown that modifications to the 3-chloro-2-fluorophenyl and oxindolephenyl substituents can impact potency and solubility. For instance, introducing nitrogen atoms into these aryl rings can modulate the inhibitor's properties. acs.org

Table 1: Activity of Spirooxindole-based MDM2 Inhibitors

| Compound | Target | Ki (nM) | Cell Line | IC50 (nM) |

|---|---|---|---|---|

| AA-115/APG-115 (60) | MDM2 | < 1 | SJSA-1 | 60 |

| Compound 59 | MDM2 | < 1 | SJSA-1 | 70 |

| Compound 56 | MDM2 | - | SJSA-1 | - |

| Compound 33 | MDM2 | - | SJSA-1 | - |

| Compound 16 | MDM2 | 77 | - | - |

| Compound 17 | MDM2 | 13-14 | - | - |

| Compound 18 | MDM2 | 13-14 | - | - |

| Compound 19 | MDM2 | 13-14 | - | - |

Data sourced from Aguilar et al., 2017. acs.org

Enoyl-ACP Reductase (InhA) Inhibitors (e.g., for Mycobacterium tuberculosis)

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. researchgate.netmdpi.com Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors. rcsb.org High-throughput screening led to the discovery of these compounds, and subsequent optimization efforts have significantly improved their potency. rcsb.org

Crystal structures of InhA complexed with these inhibitors have revealed the binding mode, aiding in further structure-based design. rcsb.org It has been noted that for racemic mixtures of these inhibitors, only one enantiomer is active against InhA. rcsb.org

Another class of compounds, 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives, has also shown promising activity against InhA. The most active derivative in one study, a 3,5-dichlorophenylamide, was also effective against isoniazid-resistant clinical isolates of M. tuberculosis. researchgate.net

RORγt Inverse Agonists

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are involved in several autoimmune diseases. nih.gov Inverse agonists of RORγt can inhibit the production of pro-inflammatory cytokines like IL-17. nih.govresearchgate.net

A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones has been discovered as selective and orally active RORγt inverse agonists. nih.govpatsnap.com Structure-based design and SAR studies identified that a polar amide at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group on the 3-phenyl ring were critical for high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.govresearchgate.net

Further optimization led to the discovery of compound 26 , which demonstrated excellent selectivity, favorable in vitro properties, and a good pharmacokinetic profile in mice. nih.gov Oral administration of this compound led to dose-dependent inhibition of IL-17 production in a mouse pharmacodynamic model. nih.govresearchgate.net

Another series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists. rcsb.org The X-ray co-crystal structure of one of these compounds with RORγt has been determined, providing insight into the binding mode. rcsb.org

Table 2: Activity of a Phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt Inverse Agonist

| Compound | Target | EC50 (nM) | In Vivo Model | Effect |

|---|---|---|---|---|

| 26 | RORγt | - | Mouse IL-2/IL-23-induced PD model | Dose-dependent inhibition of IL-17 production |

| 26 | RORγt | - | IL-23-induced mouse acanthosis model | Biologic-like efficacy |

Data sourced from Duan et al., 2019. nih.gov

Serotonin (B10506) Receptor Ligands (e.g., 5-HT6R)

The this compound scaffold has been incorporated into ligands for serotonin receptors, particularly the 5-HT6 receptor, which is a target for cognitive disorders. nih.govmdpi.com Spiro[pyrrolidine-3,3'-oxindole] derivatives have been investigated as a new class of 5-HT6 receptor ligands. nih.govmdpi.com

Virtual fragment screening identified 2'-(3-fluorophenyl)spiro[indoline-3,3'-pyrrolidin]-2-one as a micromolar 5-HT6R ligand. nih.gov Subsequent hit-to-lead optimization, including the introduction of a phenylsulphonyl group and exploration of the reduced spiro[pyrrolidine-3,3'-indoline] scaffold, led to the development of ligands with submicromolar affinities for the 5-HT6 receptor. nih.gov

Proteasome Inhibitors

The proteasome is a validated target in cancer therapy, and its inhibition can induce cell death in malignant cells. nih.gov A scaffold-hopping strategy on a series of proteasome inhibitors led to the development of compounds for visceral leishmaniasis, which act by inhibiting the chymotrypsin-like activity of the β5 subunit of the L. donovani proteasome. nih.govacs.org

One such compound, which incorporates a fluorophenyl-pyrrolidine-carboxamide moiety, binds at the interface of the β4 and β5 subunits, close to the catalytic Thr100 residue. The pyrrolidine carboxamide portion of the molecule sits (B43327) in a hydrophobic pocket, which is important for selectivity over the human proteasome. acs.org

Antimicrobial Agents

Derivatives of this compound have shown potential as antimicrobial agents. The presence of the fluorophenyl group can enhance binding affinity to microbial targets.

Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity. biointerfaceresearch.comfrontiersin.org In one study, a 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Specifically, this compound showed activity against S. aureus and B. cereus. biointerfaceresearch.comfrontiersin.org

Another study reported on polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives that exhibited antimycobacterial activity against the M. tuberculosis H37Rv strain. bohrium.com

Table 3: Antibacterial Activity of a Thiazole-based Pyrrolidine Derivative

| Compound | Microorganism | Inhibition Zone (mm) at 400 µg |

|---|---|---|

| 4-F-phenyl derivative (11) | S. aureus | 30.53 ± 0.42 |

| 4-F-phenyl derivative (11) | B. cereus | 21.70 ± 0.36 |

| 4-F-phenyl derivative (11) | E. coli | No inhibition |

| 4-F-phenyl derivative (11) | S. typhimurium | No inhibition |

Data sourced from Kocabaş et al., 2021. biointerfaceresearch.comfrontiersin.org

Mitochondrial Permeability Transition Pore (mPTP) Blockers

The mitochondrial permeability transition pore (mPTP) is implicated in cell death pathways and is a therapeutic target for conditions like Alzheimer's disease and myocardial ischemia-reperfusion injury. rsc.orgnih.govucl.ac.uk Pyrrolidinyl triazoles have been developed as mPTP blockers. rsc.org

In an effort to improve upon a previously identified pyrrolidinyl oxime mPTP blocker that had issues with cytochrome P450 (CYP) enzyme inhibition, the oxime was replaced with a stable 1,2,3-triazole isostere. rsc.org This led to the synthesis of a series of 1,4-disubstituted triazoles. Biological evaluation of these derivatives identified potent mPTP blockers with excellent CYP stability. rsc.org

In a separate study, a phenyl-pyrrolidine derivative, C31, was identified as an original inhibitor of mPTP opening through a dual mechanism involving both cyclophilin D-dependent and -independent pathways. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AA-115/APG-115 |

| (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid (26) |

| 2'-(3-Fluorophenyl)spiro[indoline-3,3'-pyrrolidin]-2-one |

Pharmacokinetic Considerations and Drug-Likeness Assessment

The journey of a drug candidate from initial synthesis to clinical application is heavily governed by its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). For compounds built around the this compound scaffold, these properties are critical determinants of their potential success. The strategic incorporation of a fluorine atom on the phenyl ring and the inherent properties of the pyrrolidine core significantly influence the molecule's behavior in a biological system. This section explores the key pharmacokinetic parameters and drug-likeness characteristics of this structural motif.

Oral administration is the most common and preferred route for drug delivery due to its convenience and patient compliance. However, for a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal (GI) tract and then survive first-pass metabolism to reach systemic circulation in sufficient concentrations. The physicochemical properties of the this compound core and its derivatives play a crucial role in this process.

The introduction of fluorine is a well-established medicinal chemistry strategy to enhance metabolic stability and, in some cases, improve oral bioavailability. cymitquimica.com Research into complex derivatives containing a pyrrolidine ring supports this. For instance, a study on neuronal nitric oxide synthase (nNOS) inhibitors demonstrated a dramatic improvement in bioavailability through strategic fluorination. The parent compound had virtually no oral bioavailability in rats, but a gem-difluorinated derivative, which also contained a 3-fluorophenyl moiety, exhibited an oral bioavailability of 22%. rcsb.org This highlights the potential of fluorine substitution to overcome absorption and metabolism barriers.

Computational models, such as the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg), are often used to predict GI absorption. Studies on various pyrrolidine-containing compounds have shown favorable predictions for intestinal absorption. For example, a series of novel pyrrolidine-based chalcones, including a derivative with a 3-fluorophenyl group, were predicted to have strong intestinal absorption. nih.gov Similarly, computational analysis of (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride predicted high gastrointestinal absorption. ambeed.com

Further evidence comes from studies on pyrrolidine-containing androgen receptor modulators. Specific derivatives, such as 2-chlorobenzonitrile (B47944) and 3-fluoro-2-methylbenzonitrile (B64138) attached to a pyrrolidine scaffold, demonstrated good oral bioavailability values of 53.4% and 46.3%, respectively, in rats. nih.gov While these are complex molecules, the data suggests that the pyrrolidine core can be part of a structure that achieves excellent oral exposure.

Table 1: Predicted and Experimental Bioavailability Data for Pyrrolidine Derivatives

| Compound Class/Derivative | Key Feature | Predicted/Experimental Finding | Source |

| nNOS Inhibitor | gem-difluoroethylamino group and 3-fluorophenyl | 22% oral bioavailability in rats | rcsb.org |

| Pyrrolidine-based Chalcones | 3-fluorophenyl group | Predicted strong intestinal absorption (BOILED-Egg model) | nih.gov |

| (S)-2-(3-Fluorophenyl)pyrrolidine HCl | 3-fluorophenyl group | Predicted high GI absorption (BOILED-Egg model) | ambeed.com |

| Pyrrolidine-benzonitrile Derivatives | 2-chlorobenzonitrile or 3-fluoro-2-methylbenzonitrile | 53.4% and 46.3% oral bioavailability, respectively | nih.gov |

| 1,3,4-Trisubstituted Pyrrolidines | CCR5 Antagonists | Good oral bioavailability in three animal species | researchgate.net |

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary requirement. The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Physicochemical properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of BBB penetration. researchgate.net

The this compound scaffold possesses characteristics that are favorable for CNS penetration. The fluorine atom increases lipophilicity compared to its non-fluorinated analog, which can facilitate passage across the lipid membranes of the BBB. chemimpex.com However, there is a fine balance, as excessive lipophilicity can lead to non-specific binding and rapid metabolism. researchgate.net Generally, a moderate lipophilicity (LogP between 1 and 3) is considered optimal for passive diffusion into the brain. researchgate.net

In silico modeling is a valuable tool for assessing the potential of a compound to cross the BBB. The BOILED-Egg model, for instance, predicts BBB permeation based on lipophilicity and polarity. This model predicted that (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride is likely to be BBB permeant. ambeed.com A similar computational study on a series of 3,4-disubstituted pyrrolidine sulfonamides also predicted that several candidates would be capable of passing through the BBB. arabjchem.org

Experimental data from derivatives further supports the potential for CNS activity. A carbamate (B1207046) derivative of a 3-substituted pyrrolidine, developed as a norepinephrine (B1679862) reuptake inhibitor, demonstrated good CNS penetration in rat microdialysis experiments, confirming that the core structure is amenable to creating brain-penetrant compounds. researchgate.net Furthermore, research focused on designing brain-penetrating PARP-1 inhibitors utilized benzodiazepine (B76468) structures, with some incorporating a 3-fluorophenyl group, and confirmed high brain/plasma concentration ratios in mice. tandfonline.com

Table 2: Blood-Brain Barrier (BBB) Penetration Data for Pyrrolidine Derivatives

| Compound Class/Derivative | Method | Finding | Source |

| (S)-2-(3-Fluorophenyl)pyrrolidine HCl | BOILED-Egg Prediction | Predicted to be BBB permeant | ambeed.com |

| 3,4-disubstituted pyrrolidine sulfonamides | BOILED-Egg Prediction | Several analogues predicted to cross the BBB | arabjchem.org |

| Pyrrolidine Carbamate Derivative | Rat Microdialysis | Confirmed good CNS penetration | researchgate.net |

| Benzodiazepine-based PARP-1 Inhibitors | In vivo mouse study | High brain/plasma concentration ratios observed | tandfonline.com |

Metabolic stability is a critical parameter that influences a drug's half-life and duration of action. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the oxidative metabolism of foreign compounds. A compound that is rapidly metabolized will be cleared quickly from the body, potentially requiring more frequent dosing or failing to achieve therapeutic concentrations.

The incorporation of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability. cymitquimica.com Fluorine is highly electronegative and the carbon-fluorine bond is very strong. Placing fluorine at a potential site of metabolism can block oxidative attack by CYP enzymes, thereby slowing down the metabolic rate. Research has shown that 3-fluoro substitution on a pyrrolidine derivative enhanced its metabolic stability, resulting in a half-life of over 6 hours in microsomal assays, a significant improvement compared to non-fluorinated counterparts.

Studies on more complex molecules containing the fluorophenyl-pyrrolidine motif reinforce these findings. Pyrrolidinyl triazoles designed as mitochondrial permeability transition pore (mPTP) blockers were found to have excellent CYP stability. rsc.org This was seen as a major improvement over previous oxime analogues, demonstrating that the heterocyclic core can be part of a metabolically robust molecule. rsc.org In another study, a 2,4-disubstituted pyrimidine (B1678525) containing a 3-fluorophenoxy group and a cyclic amine was identified as having high plasma and microsomal stability along with low CYP inhibition. mdpi.com

In silico predictions also provide insight into metabolic fate. A dipeptide derivative containing a 3-fluorobenzyl group was predicted to be a non-substrate for two major CYP isoforms, CYP450 2C9 and CYP450 2D6, suggesting a lower likelihood of metabolism through these common pathways. drugbank.com

Table 3: Metabolic Stability Data for Fluorophenyl-Pyrrolidine Derivatives

| Compound Class/Derivative | Key Feature | Experimental/Predicted Finding | Source |

| 3-Fluoro-substituted pyrrolidine | 3-Fluoro substitution | Enhanced metabolic stability (t₁/₂ > 6h in microsomes) | |

| Pyrrolidinyl triazoles | 1,2,3-triazole as oxime surrogate | Exhibited excellent cytochrome P450 (CYP) stability | rsc.org |

| Disubstituted pyrimidine | 3-fluorophenoxy group | High plasma and microsomal stability; low CYP inhibition | mdpi.com |

| Dipeptide derivative | 3-fluorobenzyl group | Predicted non-substrate of CYP450 2C9 and 2D6 | drugbank.com |

An in-depth look at the future of this compound in chemical and pharmaceutical research reveals a landscape ripe with potential. This versatile scaffold is at the forefront of innovative research, paving the way for new therapeutic agents and complex molecular structures. The following article explores the emerging research avenues and future directions centered on this specific chemical compound.

Future Directions and Emerging Research Avenues

The 3-(3-fluorophenyl)pyrrolidine moiety is a significant scaffold in medicinal chemistry, primarily due to the unique properties conferred by both the pyrrolidine (B122466) ring and the fluorine atom. tandfonline.comresearchgate.net The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds and natural products. researchgate.netnih.gov Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. researchgate.netnih.gov The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.com

常见问题

Q. What are the common synthetic routes for 3-(3-Fluorophenyl)pyrrolidine, and what key reaction parameters must be controlled?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-fluorophenylmagnesium bromide with a pyrrolidine precursor under anhydrous conditions. Key parameters include:

- Temperature : Reflux conditions (~80–100°C) to ensure reaction completion.

- Solvent choice : Polar aprotic solvents like THF or DMF enhance reactivity.

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency. Post-reaction steps include extraction with dichloromethane, acid-base workup to isolate the product, and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Essential techniques include:

- HPLC with UV detection for purity assessment.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity and fluorine positioning.

- FT-IR spectroscopy to verify functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹).

- Elemental analysis to validate empirical formulas. Melting point determination and GC-MS are supplementary for detecting volatile impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at -20°C.

- Handling : Use PPE (nitrile gloves, lab coat) in a fume hood to avoid inhalation or dermal contact.

- Waste disposal : Neutralize with dilute HCl before transferring to hazardous organic waste streams .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for:

- Dopamine receptor ligands : Fluorine enhances metabolic stability.

- Kinase inhibitors : Modifications to the pyrrolidine ring optimize target binding.

- Antimicrobial agents : SAR studies explore substituent effects on bioactivity .

Advanced Research Questions

Q. How can researchers optimize catalytic conditions for synthesizing fluorinated pyrrolidine derivatives?

Optimization strategies include:

- Catalyst screening : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yield and reduce side reactions.

- Solvent effects : Switch from THF to DMF to stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining enantiopurity. Recent studies highlight fluorinated ligands (e.g., BINAP derivatives) for asymmetric catalysis .

Q. How do researchers mitigate side reactions during the alkylation of pyrrolidine with fluorophenyl groups?

Side reactions (e.g., over-alkylation) are minimized by:

- Stoichiometric control : Limiting alkylating agent to 1.1 equivalents.

- Low-temperature conditions (0–5°C) : Slows reaction kinetics to favor mono-alkylation.

- Phase-transfer catalysts (e.g., TBAB) : Enhances selectivity in biphasic systems. In-situ monitoring via TLC or IR spectroscopy detects intermediates for timely quenching .

Q. What computational methods assist in predicting reactivity and regioselectivity of fluorophenyl-pyrrolidine derivatives?

Computational tools include:

- Density Functional Theory (DFT) : Models reaction pathways (e.g., B3LYP/6-31G* basis sets).

- Molecular docking : Predicts bioactivity against targets like kinase enzymes.

- COSMO-RS : Simulates solvent effects on reaction thermodynamics. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

Q. How can discrepancies in spectroscopic data for fluorinated pyrrolidine isomers be resolved?

Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.

- X-ray crystallography : Resolves structural ambiguities in solid-state configurations.

- Dynamic NMR experiments : Detects rotational barriers in hindered isomers. For fluorinated compounds, ¹⁹F NMR chemical shifts (δ -110 to -130 ppm) differentiate para/meta substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。